molecular formula C27H29N3O2 B244782 3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B244782
M. Wt: 427.5 g/mol
InChI Key: YFSMHWDYXFIKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C21H27N3O. This compound belongs to the class of benzamides and is characterized by the presence of a piperazine ring substituted with a 4-methylbenzoyl group.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O2/c1-19-4-7-22(8-5-19)27(32)30-16-14-29(15-17-30)25-12-10-24(11-13-25)28-26(31)23-9-6-20(2)21(3)18-23/h4-13,18H,14-17H2,1-3H3,(H,28,31)

InChI Key

YFSMHWDYXFIKPG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

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